LuxN Receptor C3 Hydroxyl Specificity
3-OH-C4-HSL is the cognate and exclusive ligand for the Vibrio harveyi LuxN receptor. In receptor activation assays using synthase-null mutants harboring LuxN reporters, 3-OH-C4-HSL produced robust activation, whereas the unsubstituted analog C4-HSL (N-butanoyl-L-homoserine lactone) failed to activate LuxN at comparable concentrations [1]. This exclusive recognition is mediated by specific LuxN transmembrane residues, including Leu166 and His210, which determine ligand specificity for the 3-hydroxy modification [2].
| Evidence Dimension | LuxN receptor activation specificity |
|---|---|
| Target Compound Data | 3-OH-C4-HSL: positive activation (cognate ligand) |
| Comparator Or Baseline | C4-HSL: no activation of LuxN receptor |
| Quantified Difference | Qualitative difference (activator vs non-activator) |
| Conditions | V. harveyi synthase-null mutants with LuxN activity reporters; 100 μM AHL treatment |
Why This Matters
For researchers studying Vibrio harveyi quorum sensing or screening LuxN-targeted inhibitors, 3-OH-C4-HSL is the only functionally appropriate AHL; substitution with C4-HSL yields false-negative results.
- [1] Wellington S, Greenberg EP. Quorum sensing signal selectivity and the potential for interspecies cross talk. mBio. 2019;10(2):e00146-19. Figure 2. View Source
- [2] Ke X, Miller LC, Bassler BL. Determinants governing ligand specificity of the Vibrio harveyi LuxN quorum-sensing receptor. Molecular Microbiology. 2015;95(1):127-142. Figure 7. View Source
